2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16-5-4-9(7-16)17-10-3-2-8(6-15-10)11(12,13)14/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOBBNCPEOXAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-ol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction using 1-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physical properties:
Key Observations :
- Substituent Flexibility : The target compound’s methylpyrrolidine group provides a rigid, basic nitrogen environment, contrasting with the piperidine analog’s larger ring (6-membered vs. 5-membered) and the difluorinated pyrrolidine’s altered electronic profile .
- Trifluoromethyl Group : Ubiquitous in analogs, this group enhances metabolic stability and electron-withdrawing effects, critical for binding in hydrophobic pockets .
- Salt Forms : The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound.
Biological Activity
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring with a trifluoromethyl substituent and a pyrrolidine moiety, which enhances its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C11H13F3N2O
- Molecular Weight : 246.23 g/mol
- CAS Number : 2202179-42-6
The biological activity of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and bioavailability. The compound has been shown to modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications in various diseases.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
- CNS Activity : Its structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating central nervous system disorders.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against select bacterial strains | |
| CNS Activity | Potential interactions with neurotransmitters | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
Recent studies have explored the efficacy of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine in various contexts:
-
Cytotoxicity Studies :
- A study investigated the cytotoxic effects on cancer cell lines, revealing that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
-
In Vivo Studies :
- Research involving animal models demonstrated that the compound effectively penetrated the blood-brain barrier, suggesting its potential as a treatment for neurological disorders. Efficacy was evaluated through behavioral assays and biochemical markers indicating neuronal health.
-
Pharmacokinetic Profiles :
- Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable profiles with good oral bioavailability and metabolic stability.
Table 2: Pharmacokinetic Data
| Parameter | Value | Methodology |
|---|---|---|
| C_max (ng/mL) | 830 | Intraperitoneal dosing |
| T_max (h) | 0.25 | Pharmacokinetic study |
| AUC (ng/mL*h) | 66,000 | Area under curve analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
